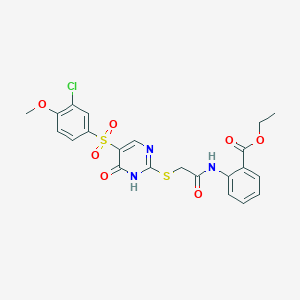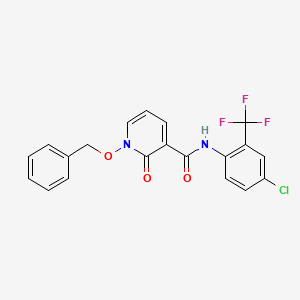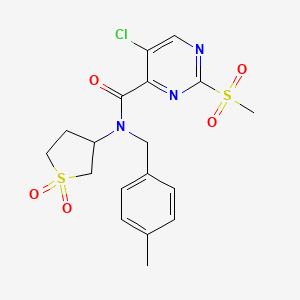![molecular formula C23H25N3O4 B11415776 N-{(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B11415776.png)
N-{(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE” is a synthetic organic molecule that features an indole core, a hydroxyethyl group, and a methoxyphenyl formamido moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the desired position on the indole ring.
Attachment of the Hydroxyethyl Group: This can be achieved through nucleophilic substitution or addition reactions.
Formylation and Amidation: The methoxyphenyl group can be introduced through formylation, followed by amidation to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.
Substitution: The indole ring and the methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique functional groups.
Biology and Medicine
Pharmacological Studies: Compounds with indole cores are often investigated for their potential as pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.
Biochemical Probes: The compound can be used as a probe to study biological pathways and molecular interactions.
Industry
Material Science: It may find applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or plant growth regulator.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The hydroxyethyl and formamido groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-3-(1-METHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE
- (2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(4-HYDROXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Uniqueness
The unique combination of the ethyl group on the indole ring and the methoxyphenyl formamido moiety distinguishes this compound from its analogs. These structural features may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C23H25N3O4 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-[(Z)-1-(1-ethylindol-3-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H25N3O4/c1-3-26-15-17(19-6-4-5-7-21(19)26)14-20(23(29)24-12-13-27)25-22(28)16-8-10-18(30-2)11-9-16/h4-11,14-15,27H,3,12-13H2,1-2H3,(H,24,29)(H,25,28)/b20-14- |
Clé InChI |
KOJJDALSWMWLFJ-ZHZULCJRSA-N |
SMILES isomérique |
CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCO)\NC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCO)NC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-[(2-chlorophenyl)methyl]-4-(4-ethylphenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11415699.png)
![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11415700.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11415701.png)


![Butyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11415745.png)
![4-(3-methylbutyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11415749.png)
![1-{5-Chloro-4-[(3-methoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid](/img/structure/B11415753.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11415761.png)
![Methyl 2-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)benzoate](/img/structure/B11415763.png)
![8-chloro-3-[3-(dibutylamino)propyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11415765.png)

![Ethyl 2-(4-chlorophenyl)-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11415770.png)
